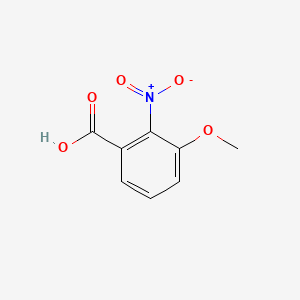

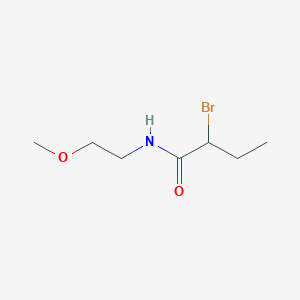

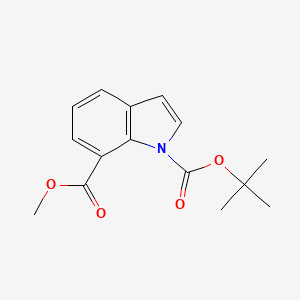

1-tert-Butyl 7-methyl 1H-indole-1,7-dicarboxylate

説明

Synthesis Analysis

The synthesis of tert-butyl indole derivatives often involves multistep reactions starting from commercially available materials. For instance, tert-butyl 6-chloro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole-1-carboxylate was synthesized through a three-step substitution reaction . Similarly, tert-butyl 2-amino-1H-1,3-benzodiazole-1-carboxylate was synthesized from di-tert-butyl dicarbonate and 2-aminobenzimidazole . These methods demonstrate the versatility of tert-butyl indole derivatives in synthetic chemistry.

Molecular Structure Analysis

The molecular structures of tert-butyl indole derivatives have been characterized using various spectroscopic techniques and X-ray crystallography. For example, the crystal structure of tert-butyl 2-amino-1H-1,3-benzodiazole-1-carboxylate was determined to be orthorhombic with specific unit cell parameters . The crystal structure of tert-butyl 6-chloro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole-1-carboxylate was also obtained by solvent evaporation and X-ray diffraction . These studies provide detailed information on the molecular conformation and intermolecular interactions of these compounds.

Chemical Reactions Analysis

The reactivity of tert-butyl indole derivatives can be inferred from their functional groups and molecular structure. For instance, the presence of a dioxaborolan-2-yl group in some derivatives suggests potential for use in Suzuki-Miyaura cross-coupling reactions . The amino group in tert-butyl 2-amino-1H-1,3-benzodiazole-1-carboxylate indicates potential for further functionalization through reactions such as acylation or alkylation .

Physical and Chemical Properties Analysis

The physical and chemical properties of tert-butyl indole derivatives are influenced by their molecular structure. The tert-butyl group generally imparts steric bulk, which can affect the compound's solubility and reactivity. The indole core is a common motif in bioactive molecules, contributing to the compound's potential pharmacological properties. The crystallographic studies provide insights into the stability and solid-state properties of these compounds .

科学的研究の応用

Medicinal Chemistry

Indole derivatives are prevalent in many synthetic drug molecules and have been used for the treatment of various disorders in the human body . They have shown potential as biologically active compounds for the treatment of cancer cells and microbes .

Pharmacology

Indole derivatives have demonstrated a variety of biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .

Alkaloid Synthesis

Indoles are a significant heterocyclic system in natural products and drugs . They play a main role in cell biology and are prevalent moieties present in selected alkaloids . The construction of indoles as a moiety in selected alkaloids has attracted the attention of the chemical community .

Precursors for Active Molecules

1H-Indole-3-carbaldehyde and its derivatives, which are related members of the indole family, are ideal precursors for the synthesis of active molecules . They are essential and efficient chemical precursors for generating biologically active structures .

Drug Discovery

The indole unit is recognized as one of the most significant moieties for drug discovery . It has attracted the attention of researchers for generations . For example, Reserpine, an indole alkaloid, is utilized in the treatment of high blood pressure and also in the treatment of severe agitation in patients that have mental disorders .

Efficient Chemical Precursors

“1-tert-Butyl 7-methyl 1H-indole-1,7-dicarboxylate” and its derivatives are essential and efficient chemical precursors for generating biologically active structures .

Safety And Hazards

The compound has been assigned the GHS07 pictogram, with the signal word "Warning" . Hazard statements include H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary statements include measures to prevent exposure and response measures in case of exposure .

将来の方向性

While specific future directions for research on 1-tert-Butyl 7-methyl 1H-indole-1,7-dicarboxylate are not available, indole derivatives are a focus of ongoing research due to their prevalence in biologically active compounds. They are often used in the synthesis of pharmaceuticals, agrochemicals, and functional materials .

特性

IUPAC Name |

1-O-tert-butyl 7-O-methyl indole-1,7-dicarboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H17NO4/c1-15(2,3)20-14(18)16-9-8-10-6-5-7-11(12(10)16)13(17)19-4/h5-9H,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LFIINZZVXMUCCL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1C=CC2=C1C(=CC=C2)C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H17NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90649568 | |

| Record name | 1-tert-Butyl 7-methyl 1H-indole-1,7-dicarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90649568 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

275.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-tert-Butyl 7-methyl 1H-indole-1,7-dicarboxylate | |

CAS RN |

917562-23-3 | |

| Record name | 1-tert-Butyl 7-methyl 1H-indole-1,7-dicarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90649568 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-tert-Butyl 7-methyl 1H-indole-1,7-dicarboxylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。